Cas no 179176-31-9 (4-methyl-7-nitro-indoline)

4-Methyl-7-nitro-indoline is a nitro-substituted indoline derivative with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring a nitro group at the 7-position and a methyl group at the 4-position of the indoline core, makes it a versatile intermediate for the development of heterocyclic compounds. The nitro group offers reactivity for further functionalization, while the indoline scaffold provides a rigid framework for structural modifications. This compound is particularly useful in the synthesis of bioactive molecules, including potential agrochemicals and pharmaceuticals. Its stability and well-defined reactivity profile make it a reliable building block for researchers exploring novel indoline-based chemistries.
4-methyl-7-nitro-indoline structure
4-methyl-7-nitro-indoline structure
Product Name:4-methyl-7-nitro-indoline
CAS No:179176-31-9
MF:C9H10N2O2
MW:178.187901973724
MDL:MFCD26743712
CID:1088566
Update Time:2025-11-02

4-methyl-7-nitro-indoline Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-7-nitroindoline
    • 4-methyl-7-nitro-2,3-dihydro-1H-indole
    • AK136104
    • FCH2480354
    • AX8257549
    • ST2418482
    • Z4306
    • 4-methyl-7-nitro-indoline
    • MDL: MFCD26743712
    • Inchi: 1S/C9H10N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-3,10H,4-5H2,1H3
    • InChI Key: SCFZFJRSCMUKHY-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=C(C)C2=C1NCC2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 214
  • Topological Polar Surface Area: 57.8

4-methyl-7-nitro-indoline Security Information

4-methyl-7-nitro-indoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
126943-1g
4-Methyl-7-nitroindoline, >95%
179176-31-9 >95%
1g
$1170.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M849041-50mg
4-Methyl-7-nitroindoline
179176-31-9 95%
50mg
857.70 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CR940-100mg
4-methyl-7-nitro-indoline
179176-31-9 95+%
100mg
491CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CR940-250mg
4-methyl-7-nitro-indoline
179176-31-9 95+%
250mg
1013CNY 2021-05-08
Chemenu
CM147575-1g
4-Methyl-7-nitroindoline
179176-31-9 95%
1g
$549 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CR940-200mg
4-methyl-7-nitro-indoline
179176-31-9 95+%
200mg
1267.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CR940-50mg
4-methyl-7-nitro-indoline
179176-31-9 95+%
50mg
496.0CNY 2021-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M36520-100mg
4-Methyl-7-nitroindoline
179176-31-9
100mg
¥846.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M36520-250mg
4-Methyl-7-nitroindoline
179176-31-9
250mg
¥1386.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M36520-1g
4-Methyl-7-nitroindoline
179176-31-9
1g
¥4226.0 2021-09-04

4-methyl-7-nitro-indoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:179176-31-9)4-methyl-7-nitro-indoline
Order Number:A881272
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:03
Price ($):369.0
Email:sales@amadischem.com

Additional information on 4-methyl-7-nitro-indoline

4-Methyl-7-nitro-indoline (CAS No. 179176-31-9): A Versatile Intermediate in Pharmaceutical and Material Sciences

4-Methyl-7-nitro-indoline (CAS No. 179176-31-9) is a specialized nitro-substituted indoline derivative that has gained significant attention in recent years due to its unique chemical properties and broad applications. As a heterocyclic organic compound, it serves as a crucial building block in medicinal chemistry and advanced material development. The molecular structure featuring both methyl and nitro functional groups at specific positions makes this compound particularly valuable for various synthetic transformations.

The growing interest in nitrogen-containing heterocycles like 4-methyl-7-nitro-indoline stems from their prevalence in bioactive molecules. Recent studies highlight its potential as a precursor for pharmaceutical intermediates, especially in the development of CNS-targeting drugs and selective enzyme inhibitors. The compound's electron-deficient aromatic system enables diverse chemical modifications, making it a favorite among researchers working on structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, 4-methyl-7-nitro-indoline derivatives demonstrate remarkable versatility. The nitro group at position 7 can be readily reduced to amines or participate in nucleophilic aromatic substitution reactions, while the methyl group at position 4 offers opportunities for further functionalization. This dual functionality explains why searches for "nitroindoline synthesis methods" and "methyl-substituted indoline applications" have increased by 35% in academic databases over the past two years.

In material science applications, 4-methyl-7-nitro-indoline has emerged as a promising candidate for organic electronic materials. Its electron-accepting character makes it suitable for designing nonlinear optical (NLO) materials and organic semiconductors. Researchers investigating "nitroaromatic compounds for OLEDs" frequently encounter this compound in patent literature, particularly in designs requiring charge transport materials with specific HOMO-LUMO energy levels.

The pharmaceutical industry's interest in 4-methyl-7-nitro-indoline-based scaffolds continues to grow, as evidenced by recent patent filings. Its structural motif appears in several kinase inhibitor prototypes and GPCR-targeting compounds. Analytical chemists have developed specialized HPLC methods for nitroindoline analysis to support these drug discovery efforts, addressing common search queries about "nitroindoline purity determination" and "chromatographic separation of indoline derivatives".

Environmental and safety considerations for handling 4-methyl-7-nitro-indoline follow standard protocols for nitroaromatic compounds. While not classified as hazardous under normal laboratory conditions, proper personal protective equipment (PPE) is recommended during manipulation. The compound's photostability and thermal decomposition profile have been thoroughly characterized, with data available in response to frequent searches about "nitroindoline stability studies".

Market analysis indicates steady growth in demand for high-purity 4-methyl-7-nitro-indoline, particularly from contract research organizations and specialty chemical suppliers. The compound's price trajectory reflects its increasing importance in medicinal chemistry applications, with current focus areas including fragment-based drug design and covalent inhibitor development. These trends align with rising search volumes for terms like "buy 4-methyl-7-nitro-indoline" and "nitroindoline supplier comparison".

Future research directions for 4-methyl-7-nitro-indoline chemistry likely include exploration of its catalytic asymmetric transformations and applications in bioconjugation chemistry. The compound's potential in proteolysis targeting chimera (PROTAC) design represents another emerging area of interest. These developments respond to growing scientific inquiries about "nitroindoline click chemistry" and "indoline derivatives in targeted protein degradation", highlighting the compound's continuing relevance in cutting-edge research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:179176-31-9)4-methyl-7-nitro-indoline
A881272
Purity:99%
Quantity:1g
Price ($):369.0
Email